3-Hydroxy-3-methyloxindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism and Biomarker Potential:

- 3-Hydroxy-3-methyloxindole (3-HHMI) is primarily studied as a metabolite of 3-methylindole (3MI) in various animal models. 3MI is a compound found in cigarette smoke and certain plants, and research suggests it can be toxic to some animals [].

- Studies have shown that 3-HHMI is the major metabolite of 3MI in mice, while 3-methyloxindole is the primary metabolite in goats []. This highlights species-specific differences in metabolism, which can be crucial in understanding the potential toxicity of 3MI across different organisms.

- Identifying and characterizing metabolites like 3-HHMI can be useful in understanding the metabolic pathways of various compounds and their potential impact on different species. Additionally, these metabolites can serve as potential biomarkers of exposure to the parent compound (3MI in this case).

Potential Role in Pneumotoxicity:

- Research suggests that 3-HHMI formation might be indicative of the creation of a potentially harmful intermediate metabolite called methyleneoxindole during 3MI metabolism in mice []. This intermediate is thought to be responsible for the lung damage observed in mice exposed to 3MI.

- While the exact mechanisms remain under investigation, understanding the role of 3-HHMI in the metabolic pathway of 3MI can contribute to the development of strategies to mitigate or prevent 3MI-induced lung damage.

Future Research Directions:

- Further research is needed to elucidate the complete metabolic pathway of 3MI and the specific role of 3-HHMI in the potential toxicity observed in certain species.

- Additionally, investigating the potential applications of 3-HHMI as a biomarker for 3MI exposure in various contexts could be valuable for future studies.

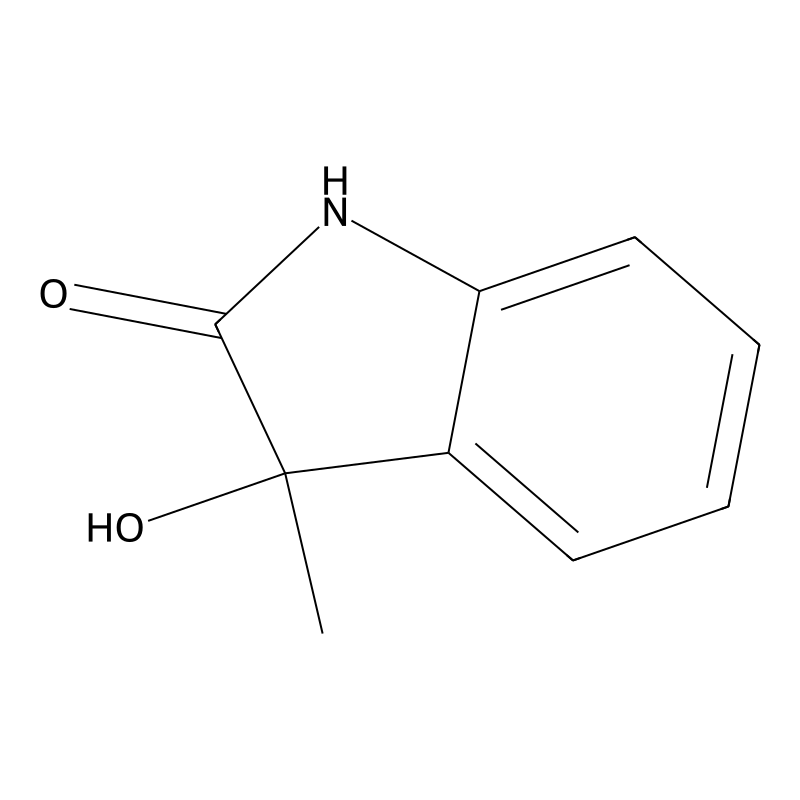

3-Hydroxy-3-methyloxindole is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.173 g/mol. It is classified as a methylindole derivative, specifically a 3-hydroxy-2-oxoindole, where a hydroxyl group and a methyl group are attached to the carbon atom at position three of the oxindole framework. This compound is notable for its role in various biological processes and its potential applications in medicinal chemistry.

- Methylation Reactions: It can be synthesized through the methylation of isatin, which involves adding a methyl group to the nitrogen atom of the isatin structure .

- Friedel-Crafts Alkylation: This compound can undergo Friedel-Crafts reactions, allowing for the introduction of alkyl groups into aromatic systems .

- Retro-Henry Reactions: 3-Hydroxy-3-methyloxindole can also be involved in retro-Henry reactions, which are useful for synthesizing more complex indole derivatives .

These reactions highlight its versatility as an intermediate in organic synthesis.

Research indicates that 3-hydroxy-3-methyloxindole exhibits various biological activities, particularly in relation to metabolic processes. It has been identified as a significant metabolite of 3-methylindole in mammals, suggesting its involvement in detoxification pathways . Additionally, studies have shown that it may interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of xenobiotics .

The synthesis of 3-hydroxy-3-methyloxindole can be achieved through several methods:

- Methylation of Isatin: This method involves treating isatin with a methylating agent to introduce the methyl group at the appropriate position .

- One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that integrate multiple steps, such as retro-Henry and Friedel-Crafts reactions, to produce this compound efficiently from simpler precursors .

These methods reflect both traditional and innovative approaches to synthesizing this compound.

3-Hydroxy-3-methyloxindole has several potential applications:

- Pharmaceuticals: Its role as a metabolite suggests potential applications in drug development and toxicology studies.

- Biochemical Research: It serves as an important compound for studying metabolic pathways involving indoles and their derivatives.

- Natural Product Synthesis: The compound can be utilized as an intermediate in synthesizing various natural products with biological significance .

Interaction studies have focused on how 3-hydroxy-3-methyloxindole interacts with cytochrome P450 enzymes. These studies reveal that specific cytochrome P450 isoforms are responsible for metabolizing this compound, indicating its relevance in pharmacokinetics and toxicology . Understanding these interactions is crucial for assessing the safety and efficacy of compounds derived from or related to 3-hydroxy-3-methyloxindole.

Several compounds share structural similarities with 3-hydroxy-3-methyloxindole. The following table highlights some of these compounds and their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylindole | Methyl group at position 3; lacks hydroxyl group | Precursor to 3-hydroxy-3-methyloxindole |

| Isatin | Contains a carbonyl group; no methyl or hydroxyl groups | Basis for synthesizing oxindoles |

| 2-Hydroxyindole | Hydroxyl group at position 2; different positioning | Different biological activity profile |

| 5-Hydroxyindole | Hydroxyl group at position 5; distinct reactivity | Potentially different metabolic pathways |

These comparisons illustrate how 3-hydroxy-3-methyloxindole stands out due to its specific functional groups and biological relevance.

Molecular Structure and Formula

3-Hydroxy-3-methyloxindole is an indoline derivative with the molecular formula C9H9NO2 [8]. The compound represents a substituted oxindole featuring both a hydroxyl group and a methyl group at the carbon-3 position of the oxindole core structure [8]. The Chemical Abstracts Service number for this compound is 3040-34-4 [8].

The structural framework consists of a fused bicyclic system comprising a benzene ring connected to a five-membered lactam ring [8]. The presence of the carbonyl group at the carbon-2 position is characteristic of the oxindole family, while the simultaneous presence of hydroxyl and methyl substituents at carbon-3 creates a quaternary carbon center [8].

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO2 [8] |

| Chemical Abstracts Service Number | 3040-34-4 [8] |

| International Union of Pure and Applied Chemistry Name | 3-hydroxy-3-methyl-1H-indol-2-one [8] |

| Simplified Molecular Input Line Entry System | CC1(C2=CC=CC=C2NC1=O)O [11] |

| International Chemical Identifier | InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11) [11] |

Physicochemical Characteristics

The physicochemical properties of 3-hydroxy-3-methyloxindole reflect its molecular composition and structural features [8]. The compound exhibits a molecular weight of 163.173 grams per mole, which places it within the range typical for small organic molecules with pharmaceutical relevance [8].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 163.173 g/mol [8] | |

| Density | 1.29 g/cm³ [8] | |

| Boiling Point | 378°C at 760 mmHg [8] | |

| Flash Point | 182.4°C [8] | |

| Exact Mass | 163.06300 [8] | |

| Polar Surface Area | 52.82000 [8] | |

| Logarithmic Partition Coefficient | 0.93130 [8] | |

| Index of Refraction | 1.604 [8] |

The density of 1.29 grams per cubic centimeter indicates a relatively compact molecular structure [8]. The high boiling point of 378 degrees Celsius suggests significant intermolecular forces, likely due to hydrogen bonding capabilities of both the hydroxyl group and the lactam nitrogen [8]. The flash point of 182.4 degrees Celsius indicates moderate thermal stability under standard conditions [8].

The polar surface area value of 52.82 square Angstroms reflects the presence of polar functional groups within the molecule [8]. The logarithmic partition coefficient of 0.93 suggests moderate lipophilicity, indicating balanced hydrophilic and lipophilic characteristics [8].

Stereochemistry and Isomeric Forms

The carbon-3 position in 3-hydroxy-3-methyloxindole represents a quaternary stereogenic center due to the presence of four different substituents: the hydroxyl group, methyl group, the oxindole ring system, and the implicit hydrogen [1]. This configuration creates potential for stereoisomerism, although the quaternary nature of the carbon center limits the types of isomerism possible [1].

The compound can exist as enantiomers due to the chiral center at carbon-3 [1]. The absolute configuration of this stereocenter significantly influences the biological and chemical properties of the molecule [27]. Research has demonstrated that the stereochemistry at the carbon-3 position of oxindole derivatives substantially affects their pharmacological activity [27].

The quaternary carbon center at position 3 is particularly significant in oxindole chemistry, as it represents a common structural motif in many bioactive natural products and synthetic compounds [4]. The simultaneous presence of both hydroxyl and methyl substituents at this position creates a unique substitution pattern that influences both the chemical reactivity and three-dimensional structure of the molecule [4].

Spectroscopic Characteristics

Mass spectrometry analysis of 3-hydroxy-3-methyloxindole reveals characteristic fragmentation patterns consistent with the molecular structure [1]. The compound was initially identified in human urine through mass spectrometry techniques, which confirmed its molecular ion peak and provided structural confirmation [1].

Nuclear magnetic resonance spectroscopy provides detailed structural information for oxindole derivatives [1] [3]. Carbon-13 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing oxindole compounds, as extensive studies have established substituent-induced chemical shift patterns for this family of compounds [3]. These chemical shift databases enable accurate prediction of carbon-13 nuclear magnetic resonance spectra for various oxindole derivatives based on their substitution patterns [3].

Hydrogen-1 nuclear magnetic resonance spectroscopy reveals characteristic signals for the different proton environments within the molecule [1]. The hydroxyl proton typically appears as an exchangeable signal, while the methyl group produces a characteristic singlet [1]. The aromatic protons of the benzene ring system exhibit typical aromatic chemical shifts with coupling patterns consistent with the substituted indoline framework [1].

Infrared spectroscopy of oxindole derivatives typically shows characteristic absorption bands [25]. The carbonyl group of the lactam ring produces a strong absorption around 1700 wavenumbers, while the hydroxyl group contributes a broad absorption in the 3200-3500 wavenumber region [25]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range [25].

Structural Comparison with Related Oxindoles

3-Hydroxy-3-methyloxindole belongs to the broader family of 3-substituted oxindoles, which represent an important class of heterocyclic compounds [27]. Comparative analysis with related oxindole derivatives reveals significant structural relationships and differences [27].

The parent compound oxindole (indolin-2-one) has the molecular formula C8H7NO and molecular weight of 133.15 grams per mole [7]. Compared to 3-hydroxy-3-methyloxindole, the parent compound lacks the substituents at carbon-3, resulting in a simpler structure with different physicochemical properties [7].

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Oxindole | C8H7NO [7] | 133.15 g/mol [7] | Unsubstituted lactam ring [7] |

| 3-Methyloxindole | C9H9NO [2] | 147.17 g/mol [2] | Single methyl substitution at C-3 [2] |

| 3-Hydroxy-3-methyloxindole | C9H9NO2 [8] | 163.17 g/mol [8] | Dual substitution with OH and CH3 at C-3 [8] |

3-Methyloxindole, with molecular formula C9H9NO, represents an intermediate structural complexity between oxindole and 3-hydroxy-3-methyloxindole [2]. This compound has a molecular weight of 147.17 grams per mole and melting point range of 117-121 degrees Celsius [2]. The addition of the hydroxyl group in 3-hydroxy-3-methyloxindole increases both the molecular weight and introduces additional hydrogen bonding capabilities [8].

The 3-substituted oxindole scaffold is particularly significant in medicinal chemistry due to its prevalence in bioactive natural products [29]. The quaternary carbon center at position 3, as found in 3-hydroxy-3-methyloxindole, is a common structural feature in many pharmaceutically active compounds [29]. This structural motif appears in various natural alkaloids and synthetic drugs, highlighting the importance of understanding the structure-activity relationships within this compound class [29].